molecular formula C16H13FN2O4S B2669518 ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865249-15-6

ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2669518
CAS No.: 865249-15-6
M. Wt: 348.35
InChI Key: YUEVZPZYYMFRRI-VLGSPTGOSA-N
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Description

Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a furan ring, and it is functionalized with a fluoro group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The furan ring is then introduced via a condensation reaction with furan-2-carboxylic acid. The fluoro group is added through electrophilic fluorination, and the final esterification step involves the reaction with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the benzothiazole and furan rings contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: Similar in structure but with an indole ring instead of a benzothiazole ring.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a thiazolidinone moiety.

Uniqueness

Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential as a bioactive compound, making it a valuable target for further research and development.

Properties

IUPAC Name

ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-2-22-13(20)9-19-14-10(17)5-3-7-12(14)24-16(19)18-15(21)11-6-4-8-23-11/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEVZPZYYMFRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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